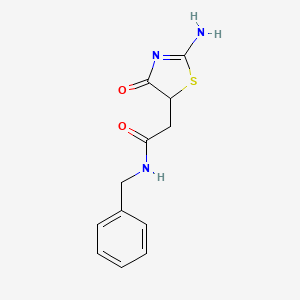

N-benzyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Description

N-benzyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a thiazolidinone-based acetamide derivative characterized by a benzyl substituent on the nitrogen atom and a 2-imino-4-oxo-thiazolidine moiety. The imino and oxo groups in the thiazolidine ring contribute to its tautomeric behavior and hydrogen-bonding capacity, which may influence biological interactions .

Properties

IUPAC Name |

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-benzylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c13-12-15-11(17)9(18-12)6-10(16)14-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,16)(H2,13,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIPBYADEICMPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC2C(=O)N=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide typically involves the reaction of benzylamine with 2-imino-4-oxo-1,3-thiazolidine-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imino group to an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

- Thioxo vs. Dioxo Groups : Thioxo (C=S) derivatives (e.g., N-allyl-3-benzyl analog) exhibit stronger urease inhibition than dioxo (C=O) counterparts, likely due to improved metal coordination in enzyme active sites .

- Aromatic Substituents : Bulky or electron-rich aryl groups (e.g., trimethoxyphenyl in ) enhance antitumor activity by promoting DNA intercalation or kinase inhibition .

Antioxidant and Anti-inflammatory Profiles

- Compound 4k (N-[4-(o-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide): Exhibits dual antioxidant (DPPH radical scavenging: 82%) and anti-inflammatory (COX-2 inhibition: 74%) activity .

- Compound 18 (2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide): Shows superior antitumor activity compared to earlier analogs, suggesting synergistic effects between thiazolidinone and trimethoxyphenyl groups .

Antimicrobial and Urease Inhibition

- N-cyclopentyl-2-(3-benzyl-4-oxo-2-thioxothiazolidin-5-yl)acetamide : Displays potent urease inhibition (IC₅₀: 6.7 µM) attributed to the cyclopentyl group’s hydrophobic interactions and thioxo-mediated enzyme binding .

Biological Activity

N-benzyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-benzyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has the molecular formula and a molecular weight of approximately 366.43 g/mol. Its unique structure includes a benzyl group and a thiazolidine ring, which is significant for its biological activity. The compound's synthesis typically involves the reaction of benzylamine with 2-imino-4-oxo-1,3-thiazolidine-5-carboxylic acid under specific conditions, often utilizing coupling agents like dicyclohexylcarbodiimide (DCC).

Antimicrobial Properties

Research indicates that N-benzyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide exhibits antimicrobial activity , particularly against drug-resistant bacteria. Studies have shown that this compound can inhibit the growth of various bacterial strains by targeting enzymes involved in bacterial cell wall synthesis. For instance, it has been reported to have minimum inhibitory concentrations (MIC) in the range of against certain pathogens .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. It appears to modulate inflammatory responses by inhibiting specific signaling pathways involved in inflammation. The exact mechanisms are still under investigation, but preliminary studies suggest that it may disrupt metabolic pathways in inflammatory cells.

Anticancer Activity

The anticancer potential of N-benzyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has also been explored. It has shown selective cytotoxic effects on various cancer cell lines, including HeLa and K562 cells. The IC50 values for these effects range from to , indicating significant potency compared to standard chemotherapeutics like cisplatin . The mechanism of action may involve the induction of apoptosis through both extrinsic and intrinsic signaling pathways .

The biological activity of N-benzyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes critical for bacterial cell wall synthesis.

- Signal Pathway Modulation : It may alter cellular signaling pathways associated with inflammation and cancer progression.

- Induction of Apoptosis : In cancer cells, it activates apoptotic pathways leading to cell death.

Research Findings and Case Studies

A comprehensive review of the literature reveals several studies highlighting the biological activities of N-benzyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-benzyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide and its analogs?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, a thiazolidinone core can be formed by refluxing thiourea derivatives with maleimides or chloroacetyl chloride in glacial acetic acid, followed by purification via recrystallization . Key steps include TLC monitoring and solvent optimization (e.g., methanol for crystallization).

Q. How can researchers validate the structural integrity of this compound during synthesis?

- Methodological Answer : Structural characterization relies on NMR (¹H/¹³C), IR spectroscopy (to confirm carbonyl and imino groups), and mass spectrometry. For crystallographic confirmation, X-ray diffraction (as in nitazoxanide analogs) resolves ambiguities in tautomeric forms .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodological Answer : Initial screens include:

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria.

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Antioxidant : DPPH radical scavenging assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the thiazolidinone core?

- Methodological Answer :

- Temperature : Reflux in acetic acid (110–120°C) enhances cyclization .

- Catalysts : Pyridine aids in neutralizing HCl during acylation steps .

- Solvent Systems : Mixed solvents (e.g., ethanol-water) improve recrystallization efficiency.

- Example Data : A 2-hour reflux in acetic acid yielded 78% purity (HPLC) in one protocol .

Q. How do substituents on the benzyl or thiazolidinone moieties influence bioactivity?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Enhance antimicrobial activity by increasing electrophilicity .

- Benzyl Modifications : 4-Phenoxy substitution (as in ) improves solubility and bioavailability.

- Data Analysis : Compare IC₅₀ values across analogs using ANOVA to identify statistically significant trends .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

- Methodological Answer :

- Metabolic Stability : Assess liver microsome stability to identify rapid degradation in vivo.

- Formulation : Use PEGylated nanoparticles to enhance half-life for in vivo testing .

- Case Study : A compound with potent in vitro antifungal activity but poor in vivo efficacy may require prodrug design .

Q. How can researchers elucidate the mechanism of action for anticancer activity?

- Methodological Answer :

- Enzyme Inhibition : Test inhibition of PFOR (pyruvate:ferredoxin oxidoreductase), a target in anaerobic metabolism .

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to confirm caspase-mediated pathways.

- Molecular Docking : Use AutoDock Vina to model interactions with β-tubulin or DNA topoisomerases .

Q. What analytical techniques address stability challenges under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.